
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a diethylamino group and an ethyl group attached to a triazolidine ring
Preparation Methods
The synthesis of 4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with ethyl isocyanate, followed by cyclization with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the triazolidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted triazolidine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The diethylamino group and the triazolidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
4-(Diethylamino)salicylaldehyde: This compound also contains a diethylamino group but differs in its core structure, which is based on a salicylaldehyde moiety.
4-Dimethylaminopyridine (DMAP): DMAP is a pyridine derivative with a dimethylamino group, commonly used as a nucleophilic catalyst in organic synthesis.
Diethylamino hydroxybenzoyl hexyl benzoate: This compound is used as a UV filter in sunscreen products and has a different core structure compared to the triazolidine derivative.
The uniqueness of this compound lies in its triazolidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H16N4O2 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H16N4O2/c1-4-10(5-2)12-7(13)9-11(6-3)8(12)14/h4-6H2,1-3H3,(H,9,13) |
InChI Key |
ZNGDAEIXIKXIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C(=O)N1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


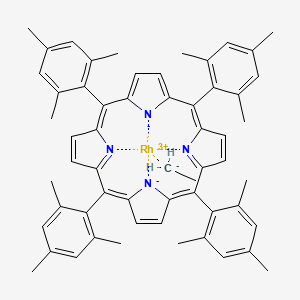
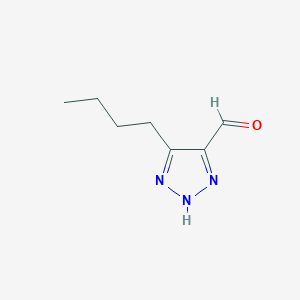
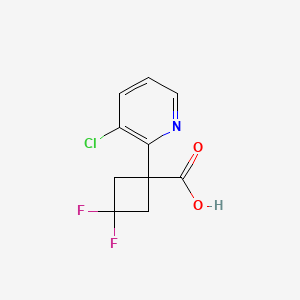
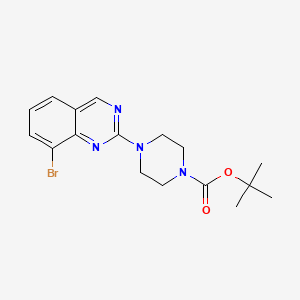
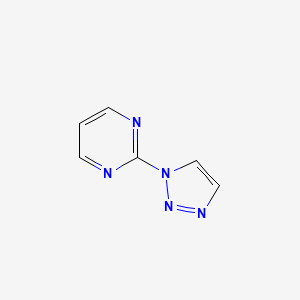
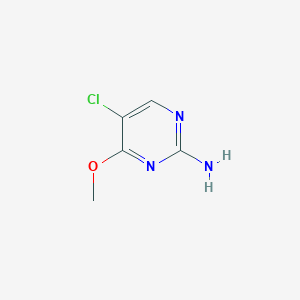
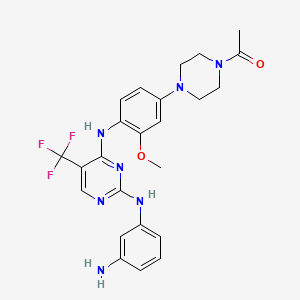
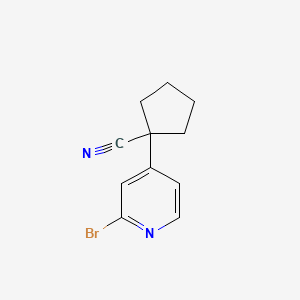
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
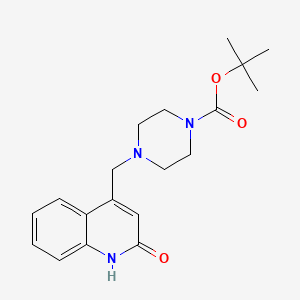
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
![1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone](/img/structure/B13104006.png)
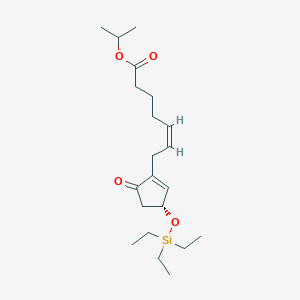
![8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B13104018.png)
